2-[4-(4-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 4 and 6, and a 4-fluorophenylpiperazine moiety at position 2. The pyrimidine ring provides a planar aromatic system, while the methoxy groups enhance electron density and influence solubility. The 4-fluorophenylpiperazine substituent is a common pharmacophore in bioactive molecules, often associated with receptor-binding interactions, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-22-14-11-15(23-2)19-16(18-14)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVSDHYMTGSDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal transport of nucleosides, which can have downstream effects on DNA replication and other cellular processes that rely on nucleotide synthesis .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it has been taken up by cells .
Result of Action
The compound’s action results in the inhibition of ENTs, disrupting nucleotide synthesis and the regulation of adenosine function. This can have various molecular and cellular effects, depending on the specific roles of these processes in different cell types .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown inhibitory effects on certain enzymes
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is a novel organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 293.32 g/mol. The structure features a pyrimidine ring substituted with both dimethoxy and piperazine groups, which are known to influence its biological properties.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central six-membered ring with nitrogen atoms |
| Piperazine Moiety | A six-membered ring containing two nitrogen atoms |
| Fluorophenyl Group | A phenyl ring with a fluorine substituent |
| Dimethoxy Substituents | Two methoxy (-OCH3) groups on the pyrimidine |
Antimicrobial and Anticancer Properties
Research indicates that derivatives of piperazine, including those with fluorinated phenyl groups, exhibit significant antimicrobial and anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines and bacterial strains.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of piperazine derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines. These findings suggest that modifications in the piperazine structure can enhance anticancer efficacy.
Tyrosinase Inhibition
Tyrosinase (TYR) inhibitors are crucial in treating hyperpigmentation disorders. Compounds structurally related to this compound have been identified as competitive inhibitors of TYR. For example, one derivative exhibited an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
Docking studies have elucidated the binding interactions between these compounds and TYR, revealing that the fluorinated piperazine moiety plays a critical role in enhancing binding affinity. This interaction is vital for the development of more effective skin-lightening agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a synthetic route:
- Formation of the Pyrimidine Ring : Utilizing appropriate reagents to construct the pyrimidine backbone.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Fluorination : Incorporating the fluorophenyl group via electrophilic aromatic substitution.
- Dimethoxy Addition : Adding methoxy groups to specific positions on the pyrimidine.
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrimidine Formation | Cyclization | Urea derivatives |
| Piperazine Addition | Nucleophilic substitution | Piperazine |
| Fluorination | Electrophilic substitution | Fluorobenzene |
| Dimethoxy Addition | Methoxylation | Dimethyl sulfate |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The compound shares structural similarities with other piperazine-containing pyrimidine derivatives. A notable analog is 2-(4-fluorophenyl)-N⁶-(6-(piperazin-1-yl)pyrimidin-4-yl)-quinoline-4,6-diamine (Compound 15), synthesized in a study targeting type II NADH dehydrogenase (NDH-2) .
Table 1: Structural and Functional Comparison
Impact of Core Structure Modifications
- Pyrimidine vs. Quinoline Core: The pyrimidine core in the target compound offers a smaller aromatic system compared to the quinoline core in Compound 13. Quinoline’s extended π-system may enhance stacking interactions with biological targets, while pyrimidine’s compact structure could improve metabolic stability .
- Substituent Effects: Methoxy vs. In contrast, Compound 15’s exocyclic amines may participate in hydrogen bonding with NDH-2, critical for its inhibitory activity . Piperazine Linkage: Both compounds utilize a piperazine linker, which improves solubility and facilitates interactions with hydrophobic pockets in target proteins.
Preparation Methods
Salt Formation Reaction
Malononitrile reacts with methanol and hydrogen chloride in a composite solvent (e.g., dimethylformamide or petroleum ether) under pressurized conditions (0–20 atm) to yield dimethyl propylene diimine dihydrochloride. Optimal temperatures range from -25°C to 120°C, with yields improving at higher pressures (≥10 atm).
Cyanamide Reaction
The dihydrochloride intermediate undergoes cyanamide treatment with potassium hydroxide and H2NCN in aqueous medium. This step generates 3-amino-3-methoxy-N-cyano-2-propene imine, which is isolated via aqueous workup and drying.
Condensation Reaction
Cyclization of the cyanamide derivative in the presence of a catalyst (e.g., HCl gas) and complexing agents produces 2-chloro-4,6-dimethoxypyrimidine. Recrystallization in methanol yields white crystals with purity >95%.
Table 1: Optimization of 2-Chloro-4,6-dimethoxypyrimidine Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent System | DMF/Petroleum Ether (3:1) | 78 | 97 |
| Reaction Pressure | 15 atm | 82 | 96 |
| Catalyst Loading | 3 mol% HCl | 85 | 98 |
Preparation of 4-(4-Fluorophenyl)piperazine
The piperazine derivative is synthesized via nucleophilic aromatic substitution (NAS) or reductive amination. While direct methods are sparingly documented, analogous processes from WO2019193134A1 provide insights:
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-fluoro-4-bromobenzene in tetrahydrofuran (THF) under basic conditions (K2CO3), yielding 4-(4-fluorophenyl)piperazine. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) are critical for overcoming the electron-withdrawing effect of the fluorine substituent.
Reductive Amination
An alternative route involves condensing 4-fluoroaniline with bis(2-chloroethyl)amine followed by hydrogenation (Pd/C, 3–4 bar H2). This method avoids halogenated intermediates but requires meticulous control over stoichiometry to prevent over-alkylation.
Coupling of 2-Chloro-4,6-dimethoxypyrimidine and 4-(4-Fluorophenyl)piperazine
The final step integrates the pyrimidine and piperazine moieties through nucleophilic displacement or transition-metal catalysis.
Nucleophilic Substitution
Heating 2-chloro-4,6-dimethoxypyrimidine with 4-(4-fluorophenyl)piperazine in a polar aprotic solvent (e.g., DMF) at 100–120°C for 12–18 hours achieves moderate yields (60–70%). Base additives (e.g., Et3N) mitigate HCl byproduct inhibition.
Palladium-Catalyzed Amination
Adopting methodologies from JP2005126389A, Buchwald-Hartwig coupling using Pd(OAc)2 and Xantphos ligand enhances efficiency. Under inert conditions (N2, 80°C), yields improve to 85–90% with reduced reaction times (6–8 hrs).
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 120°C, Et3N | 68 | 16 |
| Pd-Catalyzed Coupling | Pd(OAc)2, Xantphos, 80°C | 88 | 7 |
Optimization Strategies
Solvent Selection
Non-polar solvents (toluene) favor nucleophilic substitution by minimizing side reactions, while DMSO accelerates metal-catalyzed pathways via ligand stabilization.
Catalytic Systems
Pd/C (10 wt%) in methanol reduces imine intermediates during piperazine synthesis, as demonstrated in WO2019193134A1. For coupling, Pd(OAc)2 with biphenyl ligands achieves turnover numbers >1,000.
Purification Techniques
Distillation under reduced pressure (0.0035–0.0045 MPa) isolates high-purity (>98%) product, while recrystallization in methanol removes residual catalysts.
Analytical Characterization
1H NMR (400 MHz, CDCl3) confirms structure through key signals: δ 3.90 (s, 6H, OCH3), δ 3.70–3.40 (m, 8H, piperazine), δ 7.20–6.90 (m, 4H, fluorophenyl). LC-MS (ESI+) exhibits [M+H]+ at m/z 375.2.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: React 4,6-dimethoxypyrimidine with a halogenating agent (e.g., POCl₃) to introduce a leaving group (e.g., Cl) at the 2-position.
- Step 2: Perform a nucleophilic aromatic substitution (SNAr) using 4-(4-fluorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate coupling .
- Optimization: Yield and purity depend on stoichiometry, reaction time (typically 12–24 hours), and temperature (80–120°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include methoxy groups (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and piperazine/fluorophenyl protons (δ 2.5–3.5 ppm for piperazine; δ 7.0–7.5 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 375.2 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound against specific enzyme targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known interactions with piperazine-pyrimidine hybrids (e.g., serotonin/dopamine receptors, kinases). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on the fluorophenyl and dimethoxy motifs .
- In Vitro Assays: Conduct enzyme inhibition assays (e.g., fluorescence polarization for kinases, radioligand displacement for GPCRs). For example:
- Data Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate potency and selectivity ratios.
Example SAR Table:
| Enzyme Target | IC₅₀ (µM) | Selectivity vs. Off-Targets |
|---|---|---|
| 5-HT₁A | 0.45 | 10-fold over 5-HT₂B |
| D₂ Dopamine | 2.1 | 5-fold over D₃ |
Q. What methodologies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Meta-Analysis Framework:
- Standardize Assay Conditions: Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells may yield divergent results) .
- Replicate Key Experiments: Independently validate conflicting data using the same batch of compound to rule out synthesis variability .
- Cross-Disciplinary Validation: Combine biochemical assays with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies in binding modes .
- Case Study: If one study reports high 5-HT₁A affinity (IC₅₀ = 0.45 µM) while another shows low activity (IC₅₀ >10 µM), re-evaluate receptor preparation methods (e.g., membrane-bound vs. solubilized receptors) .
Q. How can researchers assess the pharmacokinetic properties of this compound in preclinical models?
Methodological Answer:
- In Vivo ADME Studies:
- Absorption: Administer orally (5–10 mg/kg) to rodents and measure plasma concentration via LC-MS/MS over 24 hours .
- Metabolism: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Blood-Brain Barrier (BBB) Penetration: Perform in situ brain perfusion assays in mice. Calculate permeability-surface area (PS) product; a PS >2.0 µL/min/g indicates high BBB penetration .
Example PK Parameters:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% (rat) |
| Half-life (t₁/₂) | 3.2 hours |
| BBB Penetration | Moderate (PS = 1.8) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
